molecular formula C13H12F3N3O3 B2639925 Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 942356-66-3

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2639925
CAS No.: 942356-66-3
M. Wt: 315.252
InChI Key: LLJNGSJHXQIHMF-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic scaffold with partial saturation (4,5,6,7-tetrahydro configuration). Key structural features include:

  • Trifluoromethyl (CF₃) group at position 7, enhancing metabolic stability and lipophilicity.

This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their versatility in medicinal chemistry due to their kinase inhibition, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-4,6,8,10,18H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJNGSJHXQIHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 942356-66-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties.

  • Molecular Formula : C₁₃H₁₂F₃N₃O₃
  • Molecular Weight : 315.25 g/mol
  • Structure : The compound features a tetrahydropyrazolo-pyrimidine core with trifluoromethyl and furan substituents, which contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A series of compounds with similar structures demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM. These compounds exhibited edema inhibition percentages significantly higher than standard drugs like celecoxib .
CompoundIC50 (μM)Edema Inhibition (%)
Compound A0.03496%
Compound B0.05282.8%
Celecoxib54.6582.8%

The compound is hypothesized to exhibit similar or enhanced anti-inflammatory effects due to its structural characteristics.

2. Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. The scaffold has shown promise as selective protein inhibitors and has been linked to various cancer cell lines:

  • Research indicates that derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity against normal cells . This selectivity is crucial for developing effective cancer therapies.

3. Enzymatic Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes involved in inflammatory processes and cancer progression:

  • Studies on related pyrazolo compounds have shown significant inhibition of enzymes such as COX-1 and COX-2, which are critical targets for anti-inflammatory drugs .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of a series of pyrazolo derivatives including the compound of interest. Results indicated:

  • Objective : To assess the edema inhibition in a carrageenan-induced paw edema model.
  • Findings : The compound showed a notable reduction in paw swelling compared to control groups.

Case Study 2: Anticancer Screening

In vitro testing against various cancer cell lines revealed:

  • Objective : To determine the cytotoxic effects on breast and colon cancer cells.
  • Results : The compound demonstrated IC50 values comparable to standard chemotherapeutic agents, suggesting potential as an anticancer agent.

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in inhibiting tumor cell proliferation in various cancer models. Studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle dynamics .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines can act as selective inhibitors for various protein targets involved in cancer progression and other diseases. For example, they have been shown to inhibit kinases that play critical roles in cellular signaling pathways . This property positions them as valuable scaffolds for drug design aimed at treating diseases characterized by dysregulated kinase activity.

Antiviral Properties

Emerging research has highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines. Specifically, studies have reported that certain derivatives can suppress viral RNA synthesis in infected cells. This suggests that this compound could be further explored as a candidate for antiviral therapies .

Study on Anticancer Activity

A study published in Molecules detailed the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines . The results indicated that modifications to the furan and trifluoromethyl groups significantly influenced the cytotoxic properties of the compounds.

Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition profiles of pyrazolo[1,5-a]pyrimidines against specific kinases involved in cancer signaling pathways . The findings revealed that certain derivatives exhibited potent inhibitory effects with IC50 values in the nanomolar range.

Application Details References
Antitumor ActivityInduces apoptosis; inhibits tubulin polymerization
Enzyme InhibitionSelective inhibitors for kinases involved in cancer
Antiviral PropertiesSuppresses viral RNA synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Position 5 Substituent Position 3 Substituent Position 7 Substituent Key Properties/Applications Reference
Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Furan-2-yl Methyl ester CF₃ Potential kinase inhibition; moderate solubility
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-...-carboxamide Thiophen-2-yl 4-Methoxybenzylamide CF₃ Enhanced lipophilicity; possible CNS activity
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Furan-2-yl Ethyl ester CF₃ Higher lipophilicity vs. methyl ester
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-...-2-carboxylate 4-Fluorophenyl Ethyl ester CF₃ Increased aromaticity; halogen interactions
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl Ethyl ester CF₃ Electron-donating methoxy group; solubility trade-offs

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values by ~1.0 unit compared to non-fluorinated analogues. Methyl esters (logP ≈ 2.5) are less lipophilic than ethyl esters (logP ≈ 3.1) .
  • Solubility : The furan-2-yl group contributes to moderate aqueous solubility (∼50 μM in PBS), whereas phenyl or thiophen-2-yl substituents reduce solubility due to increased hydrophobicity .

Stability and Reactivity

  • Hydrolysis : The methyl ester at position 3 is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives. Ethyl esters exhibit slower hydrolysis rates .

Structure-Activity Relationships (SAR)

  • Position 5 : Heterocyclic substituents (furan, thiophene) improve π-π stacking in target binding pockets vs. phenyl groups.
  • Position 3 : Esters (methyl/ethyl) balance solubility and cell permeability; carboxamides enhance hydrogen-bonding but reduce metabolic stability .
  • Position 7 : The CF₃ group is critical for electronic effects and resistance to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones. For example, Aggarwal et al. demonstrated that reacting 4-aryl-5-aminopyrazoles with trifluoromethyl-β-diketones in dichloromethane (DCM) at −15 °C for 6 hours yields tetrahydropyrazolo[1,5-a]pyrimidine intermediates, which are subsequently dehydrated using acetic anhydride under reflux to form the final product . Optimization of solvent (e.g., DCM, 1,4-dioxane) and temperature (−15 °C to 110 °C) is critical for regioselectivity and yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the pyrazolo[1,5-a]pyrimidine core and substituents (e.g., furan, trifluoromethyl). For example, the furan-2-yl group shows distinct aromatic protons at δ 6.3–7.2 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methyl ester) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. It also induces electron-withdrawing effects, stabilizing intermediates during synthesis. In enzyme inhibition studies, this group increases binding affinity by forming hydrophobic interactions with target pockets (e.g., kinases). Comparative studies with non-fluorinated analogs show a 3–5-fold reduction in IC50 values for trifluoromethyl-containing derivatives .

Q. What strategies optimize reaction yields in the synthesis of tetrahydropyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3)2Cl2 for Suzuki-Miyaura couplings to introduce aryl groups at position 5, achieving yields >85% .
  • Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates.
  • Temperature Control : Low temperatures (−15 °C) prevent side reactions during cyclization .
  • Reagent Choice : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) efficiently activates intermediates for coupling reactions .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals. For example, HMBC correlations between the furan protons and pyrimidine carbons confirm regiochemistry .
  • X-ray Crystallography : Provides definitive proof of molecular geometry. A related compound, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, was validated via single-crystal XRD, showing a dihedral angle of 85° between the phenyl and pyrimidine rings .
  • Computational Modeling : DFT calculations predict NMR shifts and compare them with experimental data to identify discrepancies .

Q. What are the key challenges in achieving regioselectivity during cyclocondensation reactions?

  • Methodological Answer : Regioselectivity depends on the electronic and steric properties of substituents. For example, bulky groups on the β-diketone favor formation of the 5-furan-2-yl isomer over the 7-substituted product. Kinetic studies show that electron-deficient diketones (e.g., trifluoromethyl derivatives) accelerate cyclization at lower temperatures (−15 °C), minimizing side products .

Data-Driven Analysis

Q. How do reaction conditions impact yield variations in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :

  • Temperature : Reactions at −15 °C yield 67–70% due to controlled intermediate formation, while higher temperatures (25 °C) reduce yields to 50–55% due to decomposition .
  • Catalysts : Pd-catalyzed couplings improve yields from 60% (uncatalyzed) to 93% in 5-arylated derivatives .
  • Solvent : PEG-400 enhances microwave-assisted reactions, achieving 80% yield in 2 hours vs. 50% in DCM .

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